1-(4-Iodo-2-methylphenoxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-2-methylphenoxy)propan-2-one is a chemical compound with the molecular formula C10H11IO2 It is characterized by the presence of an iodine atom attached to a methylphenoxy group, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenoxy)propan-2-one typically involves the reaction of 4-iodo-2-methylphenol with an appropriate propanone derivative. One common method includes the use of a halogenated isopropane under basic conditions to facilitate the formation of the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high efficiency and safety. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iodo-2-methylphenoxy)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxypropanones, while oxidation and reduction can produce ketones and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-2-methylphenoxy)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-2-methylphenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromo-2-methylphenoxy)propan-2-one
- 1-(4-Chloro-2-methylphenoxy)propan-2-one
- 1-(4-Fluoro-2-methylphenoxy)propan-2-one
Uniqueness
1-(4-Iodo-2-methylphenoxy)propan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs.
Eigenschaften
CAS-Nummer |
651330-69-7 |
---|---|
Molekularformel |
C10H11IO2 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
1-(4-iodo-2-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11IO2/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
LIQIAKVGWLGYSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.